TrxR1 Inhibition: 2,3,5-Trichloro-4-(propylthio)pyridine Exhibits Moderate Potency Compared to Gold(I)-Based Inhibitors
In a biochemical assay against recombinant rat thioredoxin reductase 1 (TrxR1), 2,3,5-Trichloro-4-(propylthio)pyridine demonstrated an IC50 of 190 nM . This potency is approximately 2.2-fold weaker than the gold(I)-based clinical inhibitor auranofin, which typically exhibits an IC50 of ~88 nM against the same enzyme . The difference suggests that while not as potent as auranofin, this compound provides a non-metal-containing scaffold for exploring TrxR1 inhibition.
| Evidence Dimension | Inhibition of recombinant rat TrxR1 |
|---|---|
| Target Compound Data | IC50 = 190 nM |
| Comparator Or Baseline | Auranofin: IC50 = ~88 nM |
| Quantified Difference | 2.2-fold less potent than auranofin |
| Conditions | Recombinant rat TrxR1, DTNB substrate, 15 min preincubation, 20 min measurement |
Why This Matters
This quantitative benchmark allows researchers to assess the compound's suitability as a non-metal TrxR1 probe and to evaluate its potential for further optimization in anticancer or antiparasitic drug discovery programs.
- [1] BindingDB. BDBM50551265 (CHEMBL4792536). IC50: 190 nM against rat TrxR1. View Source
